molecular formula C17H24N4O5 B3027160 tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-27-4

tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate

Cat. No.: B3027160
CAS No.: 1233958-27-4
M. Wt: 364.4
InChI Key: YIMFEVAIHLTMAO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine core protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis to protect the amine functionality . The molecule also contains a urea linkage connected to a 3-nitrophenyl group. Urea derivatives based on a piperidine scaffold are frequently explored as intermediates in the synthesis of more complex molecules and are investigated for their potential biological activities . Analogs of this compound, specifically those with anilino and dichlorophenyl substitutions on the piperidine ring, have been identified as key intermediates in the development of ligands for various biological targets, including potential opioid and selective serotonin reuptake inhibitor (SSRI) activities . The nitrophenyl moiety in this compound can serve as a versatile functional handle for further chemical transformations in synthetic routes. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[(3-nitrophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-9-7-12(8-10-20)18-15(22)19-13-5-4-6-14(11-13)21(24)25/h4-6,11-12H,7-10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMFEVAIHLTMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129793
Record name 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-27-4
Record name 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with 3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the ureido linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Various nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

The compound tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate (CAS No. 1233958-27-4) has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and insights from diverse sources.

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies on related urea derivatives have shown effectiveness against certain cancer cell lines, suggesting potential for this compound as a lead structure in drug development.

Neuropharmacology

The piperidine moiety is known for its role in modulating neurotransmitter systems. Investigations into the neuropharmacological effects of this compound may reveal its impact on cognitive functions and mood regulation.

Research Findings

Preliminary studies have shown that similar compounds can influence serotonin and dopamine pathways, which are critical in treating disorders like depression and anxiety. Further research on this compound could elucidate its efficacy and mechanism of action in neuropharmacology.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced biological activity or specificity.

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the piperidine ring and the introduction of the nitrophenyl group. This compound can be utilized as a building block for designing new pharmacophores.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ureido linkage may also play a role in binding to biological molecules, affecting various cellular pathways.

Comparison with Similar Compounds

tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate

  • Key Difference : The nitro group is para-substituted (4-position) on the phenyl ring instead of meta (3-position).
  • In medicinal chemistry, para-substituted nitro groups often exhibit distinct binding affinities due to spatial orientation differences .
  • Synthesis : Reported under MDL number MFCD17014300 , with IUPAC name validation .

tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate

  • Key Difference : Ortho-nitro substitution (2-position) introduces steric hindrance near the urea linkage.
  • Implications :
    • Reduced conformational flexibility may hinder interactions with biological targets compared to meta/para isomers.
    • Available from CymitQuimica (Ref: 10-F063566 ) as a specialty chemical for research .

Functional Group Modifications: Nitro to Cyano Substitution

tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate (CAS 1396861-73-6)

  • Key Difference: Replaces the nitro group with a cyano (-CN) group.
  • Parchem Chemicals lists this compound with synonyms like SCHEMBL6582812 and AKOS027386064, highlighting its use in high-throughput screening .

Piperidine Backbone Derivatives with Heterocyclic Modifications

tert-Butyl 3-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate (CAS 1353965-59-9)

  • Key Difference : Incorporates a dihydrobenzo[d]ioxine carboxamide group instead of a urea-nitrophenyl moiety.
  • Implications: The fused heterocyclic system may enhance binding to serotonin or dopamine receptors, as seen in related CNS-targeting compounds. Supplied by Hairui Chem (Cat.No . HR417749) as a pharmaceutical intermediate .

Comparative Data Table

Compound Name Substituent Position/Group Molecular Weight (g/mol) Supplier/Identifier Key Properties/Applications
tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate 3-nitrophenyl ~349.35 (estimated) N/A Intermediate for kinase inhibitors
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate 4-nitrophenyl ~349.35 MDL: MFCD17014300 Electronic effects for drug design
tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate 2-nitrophenyl ~349.35 CymitQuimica: 10-F063566 Steric hindrance studies
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate 3-cyanophenyl ~324.37 Parchem: AKOS027386064 Solubility optimization
tert-Butyl 3-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate Dihydrobenzo[d]ioxine 376.45 Hairui Chem: HR417749 CNS drug intermediate

Biological Activity

tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate (CAS No. 1233958-27-4) is a complex organic compound that has gained attention for its potential biological activities. This compound features a piperidine ring, a ureido linkage, and a nitrophenyl group, which contribute to its unique properties and applications in various scientific fields.

Chemical Structure and Properties

  • Molecular Formula : C17H24N4O5
  • Molecular Weight : 364.402 g/mol
  • IUPAC Name : tert-butyl 4-{[(3-nitrophenyl)carbamoylamino]}piperidine-1-carboxylate

The structure of the compound can be represented as follows:

tert butyl 4 3 3 nitrophenyl ureido piperidine 1 carboxylate\text{tert butyl 4 3 3 nitrophenyl ureido piperidine 1 carboxylate}

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of tert-butyl piperidine-1-carboxylate with 3-nitrophenyl isocyanate. The reaction is often carried out in organic solvents like dichloromethane, using a base such as triethylamine to facilitate the formation of the ureido linkage .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ureido linkage may also play a role in binding to biological molecules, affecting various cellular pathways .

Antimicrobial and Anticancer Properties

Research indicates that this compound has potential antimicrobial and anticancer activities. Studies have shown that derivatives of similar structures exhibit significant inhibition against various bacterial strains and cancer cell lines. For instance, compounds with nitrophenyl groups are often associated with enhanced bioactivity due to their ability to form reactive intermediates that can disrupt cellular processes .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies demonstrated that compounds similar to this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
  • Anticancer Activity : A study focused on piperidine derivatives found that those containing nitro groups showed promising results in inhibiting the proliferation of cancer cells in culture. The compound's ability to induce apoptosis in cancer cells was noted, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylateModerate anticancer activityBromine substitution enhances lipophilicity
tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylateStrong antimicrobial propertiesPresence of ether linkage increases solubility

The presence of the nitrophenyl group in this compound imparts unique steric and electronic properties compared to similar compounds, influencing its reactivity and binding affinity .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions. A plausible route includes: (i) Formation of the urea moiety via reaction of 3-nitrophenyl isocyanate with tert-butyl 4-aminopiperidine-1-carboxylate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). (ii) Protection/deprotection strategies to ensure regioselectivity and minimize side reactions. (iii) Purification via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodology :
  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity. Mobile phase: acetonitrile/water (70:30 v/v).
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify urea linkage (δ ~6.5-7.5 ppm for aromatic protons, δ ~150-155 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peak (calculated for C17_{17}H24_{24}N4_4O5_5: [M+H]+^+ = 377.18) .

Q. What safety precautions are essential during handling?

  • Methodology :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust/aerosols.
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (use eyewash stations) and wash skin with soap/water. Avoid inducing vomiting if ingested; seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the urea-forming step?

  • Methodology :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., dichloromethane) to assess reaction kinetics.
  • Catalysis : Evaluate urea coupling agents like HATU or EDCI/HOBt to enhance efficiency.
  • Temperature Control : Monitor exothermic reactions using a thermocouple; optimal yields often occur at 0–25°C.
  • In-line Analytics : Use FTIR to track the disappearance of the isocyanate peak (~2270 cm1^{-1}) .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodology :
  • Contamination Check : Re-purify the compound via recrystallization (e.g., ethanol/water mixture).
  • Advanced Techniques : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Isotopic Labeling : Synthesize a deuterated analog to confirm assignments of exchangeable protons (e.g., urea NH) .

Q. What strategies are effective for assessing the compound’s stability under varying storage conditions?

  • Methodology :
  • Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via LC-MS.
  • Light Sensitivity : Expose to UV light (254 nm) for 24 hours; monitor decomposition by TLC.
  • Humidity Control : Store in desiccators with silica gel to prevent hydrolysis of the urea group .

Q. How can researchers evaluate potential biological interactions (e.g., protein binding)?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip; measure binding affinity (KD_D) in real-time.
  • Fluorescence Quenching : Titrate the compound into a protein solution and monitor changes in intrinsic tryptophan fluorescence.
  • Molecular Dynamics Simulations : Use docking software (e.g., AutoDock) to predict binding modes and validate experimentally .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Methodology :
  • Batch Variability : Compare certificate of analysis (CoA) for purity, stereochemistry, and salt forms.
  • Assay Conditions : Replicate experiments under standardized protocols (e.g., cell line, incubation time).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate
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tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate

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